molecular formula C14H9N3O5S B12450582 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12450582
M. Wt: 331.31 g/mol
InChI Key: QHMMHLBKJDSQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex heterocyclic compound that features a unique combination of functional groups, including an amino group, a nitrothiophene moiety, and a pyran ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The initial step involves the condensation of a suitable aldehyde with a malononitrile derivative under basic conditions to form the pyran ring.

    Introduction of the Nitrothiophene Moiety: The nitrothiophene group is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a nitro compound in the presence of a strong base.

    Amino Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrothiophene moiety can undergo oxidation to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Material Science: It is explored for its potential use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrothiophene moiety may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-4,5,7,8-tetrahydropyrano[4,3-b]pyran-3-carbonitrile
  • 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H-pyrano[4,3-b]pyran-3-carbonitrile

Uniqueness

The presence of the nitrothiophene moiety in 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile distinguishes it from other similar compounds. This functional group imparts unique electronic and steric properties, which can influence its biological activity and reactivity.

Properties

Molecular Formula

C14H9N3O5S

Molecular Weight

331.31 g/mol

IUPAC Name

2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C14H9N3O5S/c1-6-4-8-12(14(18)21-6)11(7(5-15)13(16)22-8)9-2-3-10(23-9)17(19)20/h2-4,11H,16H2,1H3

InChI Key

QHMMHLBKJDSQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(S3)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.